molecular formula C16H21NO3 B11951904 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one CAS No. 28532-91-4

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one

Cat. No.: B11951904
CAS No.: 28532-91-4
M. Wt: 275.34 g/mol
InChI Key: LSABJPIDIAERGU-UHFFFAOYSA-N
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Description

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is a bicyclic lactone featuring a dihydrofuran-2(3H)-one core fused to a hydroxypiperidine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to natural and synthetic lignans, which are known for diverse biological activities, including anticancer and antimicrobial effects .

Properties

CAS No.

28532-91-4

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-(1-benzyl-4-hydroxypiperidin-4-yl)oxolan-2-one

InChI

InChI=1S/C16H21NO3/c18-15-14(6-11-20-15)16(19)7-9-17(10-8-16)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2

InChI Key

LSABJPIDIAERGU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as potassium permanganate or osmium tetroxide.

    Formation of the Dihydrofuranone Moiety: The dihydrofuranone ring can be formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the dihydrofuranone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that compounds similar to 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one exhibit significant interactions with neurotransmitter systems. In particular, they have shown high affinity for:

  • Dopamine Transporter (DAT) : This interaction suggests potential applications in treating disorders like Parkinson's disease and schizophrenia, where dopamine signaling is disrupted .
  • Norepinephrine Transporter (NET) : Compounds affecting norepinephrine levels may be useful in managing mood disorders and anxiety .

Anticancer Properties

Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve modulation of cellular signaling pathways associated with proliferation and apoptosis .

Case Study 1: Dopamine Transport Inhibition

A study evaluated several derivatives based on the piperidine structure, demonstrating that modifications at specific positions significantly enhanced DAT inhibition. The results indicated that compounds with a hydroxyl group at the 4-position of the piperidine ring exhibited higher binding affinities compared to their analogs without this modification .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

Summary of Applications

Application AreaDescription
Neuropharmacology Potential treatment for dopamine-related disorders; high affinity for DAT and NET.
Cancer Therapy Cytotoxic effects on cancer cells; selective action against malignant versus healthy cells.
Synthetic Chemistry Versatile building block for synthesizing novel pharmacological agents and research tools.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. The dihydrofuranone moiety may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1-benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one, we compare it with structurally related dihydrofuran-2(3H)-one derivatives (Table 1). Key compounds include:

Key Findings

Antiproliferative Activity: The target compound and 1ac exhibit significant antiproliferative effects against Jurkat T-leukemia cells, suggesting that substituents on the dihydrofuran-2(3H)-one core (e.g., benzyl, methoxybenzyl) enhance cytotoxicity. The hydroxypiperidine group in the target compound may improve solubility or target engagement compared to 1ac’s methoxy groups .

Antimicrobial Activity :

  • Unlike compound 2 (from Nigrospora sphaerica), which shows activity against S. aureus and E. coli, the target compound and its analogues (1ac, 4bb) lack antimicrobial effects . This discrepancy highlights the role of substituent positioning: compound 2’s hydroxyethyl and methyl groups may facilitate membrane disruption, whereas bulkier benzyl/piperidine groups in the target compound may hinder bacterial target interactions.

Structural-Activity Relationships (SAR): Benzyl vs. Hydroxyl Group Placement: The 4-hydroxyl group on the piperidine ring (target compound) contrasts with compound 2’s 1-hydroxyethyl group, which correlates with divergent bioactivity profiles (antiproliferative vs. antimicrobial) .

Biological Activity

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H23N3OC_{22}H_{23}N_{3}O. Its structure includes a dihydrofuran moiety linked to a benzyl-substituted piperidine, which is critical for its biological interactions. The hydroxyl group on the piperidine ring enhances its reactivity and potential for biological activity.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-related treatments. Studies indicate that derivatives of 3-hydroxypyridin-4-one, which share structural similarities with our compound, exhibit significant tyrosinase inhibitory activity. For instance, certain derivatives demonstrated IC50 values as low as 1.95 μM, indicating strong inhibitory potential against the enzyme . This suggests that 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one may also possess similar inhibitory properties.

2. Antioxidant Activity

Compounds containing hydroxypyridine scaffolds have been noted for their antioxidant properties. The presence of the hydroxyl group in our compound likely contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is essential for potential applications in cosmetics and health supplements aimed at skin protection.

3. Antimicrobial Properties

Research on related compounds indicates that derivatives of piperidine can exhibit antimicrobial effects. The structural features of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one may confer similar properties, making it a candidate for further studies in antimicrobial applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one:

Study Focus Findings
Liu et al., 2015Antioxidant and anti-inflammatory activitiesIdentified derivatives with significant antioxidant properties; suggested potential for skin applications .
Recent Synthesis StudyTyrosinase inhibitionNovel derivatives showed IC50 values indicating strong inhibition; supports further exploration of similar compounds .
Pharmacological ReviewAntimicrobial activityHighlighted the potential of piperidine derivatives in treating infections; suggests avenues for new drug development .

Molecular Docking Studies

Molecular docking studies have been employed to understand how 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one interacts with target enzymes like tyrosinase. These studies help elucidate binding affinities and interaction sites, providing insights into the compound's efficacy as an inhibitor .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one and related lactone derivatives?

  • Methodological Answer : A key approach involves cyclization reactions of substituted piperidine precursors with carbonyl-containing moieties. For example, lactonization of hydroxylated intermediates (e.g., 4-hydroxypiperidine derivatives) using acidic or enzymatic conditions can yield the dihydrofuran-2(3H)-one scaffold. Evidence from related compounds shows that intermediates like 1-[bis(4-fluorophenyl)methyl]piperazine can undergo functionalization with hydroxypropyl or benzyl groups to form structurally analogous lactones . Characterization typically involves 1^1H/13^13C NMR and HRMS to confirm regiochemistry and purity .

Q. How can researchers validate the structural identity of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry and substitution pattern. For instance, coupling constants in 1^1H NMR can distinguish axial/equatorial protons on the piperidine ring, while 13^13C NMR identifies carbonyl and quaternary carbons. Cross-validation with IR (to detect lactone C=O stretching at ~1750 cm1^{-1}) and High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy. Comparisons to literature data for analogous compounds (e.g., 5-(azidomethyl)dihydrofuran-2(3H)-one derivatives) are essential .

Q. What safety precautions are critical when handling intermediates in the synthesis of this compound?

  • Methodological Answer : Due to the presence of reactive intermediates (e.g., azides, benzyl halides), strict inert atmosphere conditions (N2_2/Ar) and personal protective equipment (gloves, goggles) are required. For example, azide-containing precursors (used in click chemistry) require explosion-proof equipment and controlled temperatures. Toxicity data from structurally related piperazine derivatives indicate acute oral toxicity (LD50_{50} < 300 mg/kg), necessitating fume hood use and waste neutralization protocols .

Advanced Research Questions

Q. How can enantioselectivity be controlled during the synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one?

  • Methodological Answer : Chiral auxiliaries or catalysts are employed to achieve stereocontrol. For example, Koga amine derivatives (e.g., (R)- or (S)-Koga amine) have been used to induce diastereoselectivity in dihydrofuranone syntheses, achieving enantiomeric ratios up to 7:1. Reaction parameters (temperature, solvent polarity) must be optimized; lower temperatures (−78°C) often enhance selectivity. HPLC with chiral columns (e.g., Chiralpak AD-H) or GC-MS with cyclodextrin-based phases can quantify enantiopurity .

Q. What strategies resolve contradictions in spectroscopic data for dihydrofuran-2(3H)-one derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. For example, lactone-keto/enol tautomerism can shift carbonyl signals. To address this, variable-temperature NMR (VT-NMR) or deuterated solvent swaps (CDCl3_3 vs. DMSO-d6_6) are used. Conflicting HRMS results require recalibration with internal standards (e.g., sodium formate clusters) and cross-checking against computational models (e.g., DFT-calculated 13^13C chemical shifts) .

Q. How can computational methods predict the bioactivity or stability of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure and reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like opioid receptors, guided by structural analogs (e.g., morphinan derivatives). Stability under physiological conditions is assessed via hydrolysis simulations (pH 7.4, 37°C) using software like MarvinSketch .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Key issues include controlling exothermic reactions (e.g., cyclization steps) and minimizing racemization. Continuous flow reactors improve heat dissipation and mixing efficiency for large-scale lactonization. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns) ensures removal of diastereomeric byproducts. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress .

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